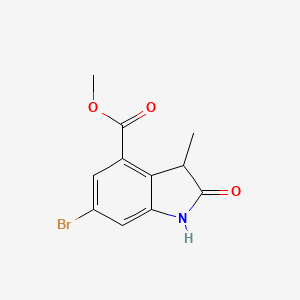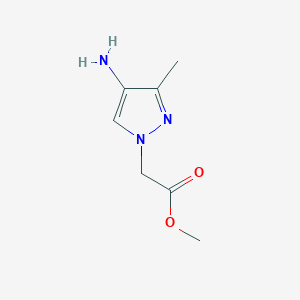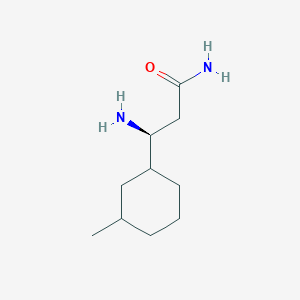![molecular formula C8H8BrN3S B13062227 1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13062227.png)
1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This compound features a bromothiophene moiety attached to a pyrazole ring, making it an interesting subject for studies in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process generally includes the following steps:
Starting Materials: 3-bromothiophene-2-carbaldehyde and 4-aminopyrazole.
Catalyst: Palladium(0) catalyst, such as Pd(PPh3)4.
Base: Potassium carbonate (K2CO3) or similar bases.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to 90°C for several hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone in the large-scale synthesis of similar compounds. The scalability of this reaction makes it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using common oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π stacking interactions, while the pyrazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(3-Bromothiophen-2-YL)methyl]piperazine
- (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline
- N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
Uniqueness
1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine stands out due to its unique combination of a bromothiophene moiety and a pyrazole ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H8BrN3S |
|---|---|
Molekulargewicht |
258.14 g/mol |
IUPAC-Name |
1-[(3-bromothiophen-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H8BrN3S/c9-7-1-2-13-8(7)5-12-4-6(10)3-11-12/h1-4H,5,10H2 |
InChI-Schlüssel |
JOHONWGENPGVPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1Br)CN2C=C(C=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



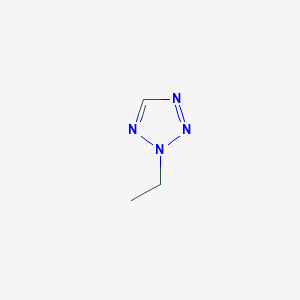

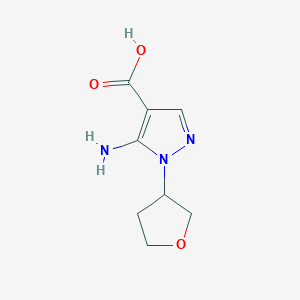

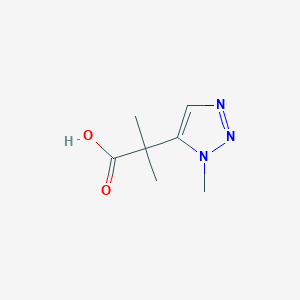
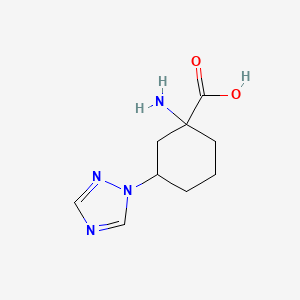


![5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13062209.png)
![(E)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13062212.png)
